
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PDMO, and it has been shown to possess several unique properties that make it a valuable tool for researchers.
作用機序
The mechanism of action of PDMO is based on its ability to undergo a redox reaction with ROS. When PDMO reacts with ROS, it is converted into a highly fluorescent compound that emits light at a specific wavelength. This process allows researchers to monitor changes in ROS levels in real-time.
生化学的および生理学的効果
PDMO has been shown to have several biochemical and physiological effects. For example, PDMO has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, PDMO has been shown to have anti-inflammatory properties, which may make it a useful tool for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using PDMO in lab experiments is its high sensitivity to ROS. This sensitivity allows researchers to monitor changes in ROS levels in real-time, which can provide valuable insights into cellular processes. However, PDMO also has some limitations. For example, PDMO can be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving PDMO. One potential direction is the development of new fluorescent probes based on the structure of PDMO. These probes could be used to monitor other cellular processes, such as changes in pH or the presence of specific molecules. Additionally, PDMO could be used as a tool for the development of new therapies for inflammatory diseases and cancer.
合成法
The synthesis of PDMO is a complex process that involves several steps. The first step involves the reaction of 4,6-dinitro-3-methoxy-pyridazine with hydrogen peroxide in the presence of a catalyst. This reaction produces PDMO as a yellow crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
科学的研究の応用
PDMO has been used in a wide range of scientific research applications. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. PDMO is highly sensitive to ROS, and it can be used to monitor changes in ROS levels in real-time.
特性
CAS番号 |
35436-15-8 |
|---|---|
製品名 |
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide |
分子式 |
C5H4N4O6 |
分子量 |
216.11 g/mol |
IUPAC名 |
3-methoxy-4,6-dinitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H4N4O6/c1-15-5-3(8(11)12)2-4(9(13)14)7(10)6-5/h2H,1H3 |
InChIキー |
GCBFEKOPFMITSV-UHFFFAOYSA-N |
SMILES |
COC1=N[N+](=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
正規SMILES |
COC1=N[N+](=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
その他のCAS番号 |
35436-15-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



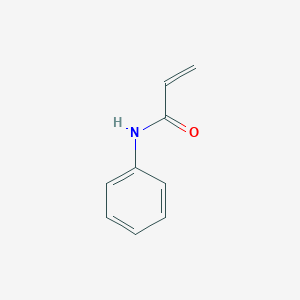
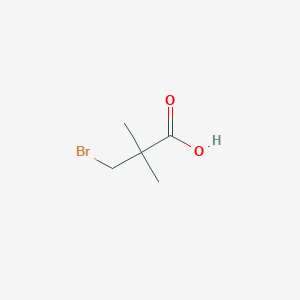
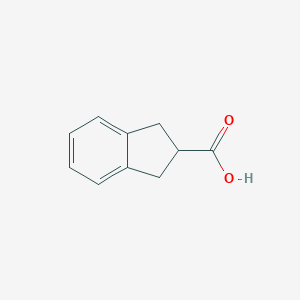

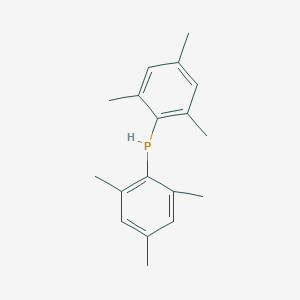
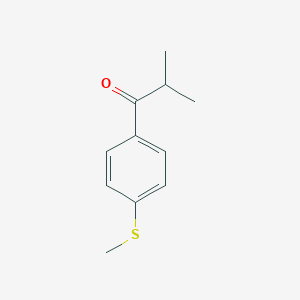
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
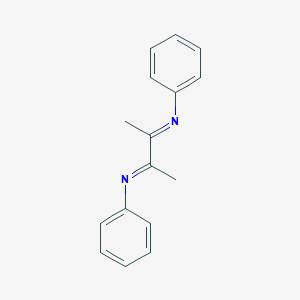
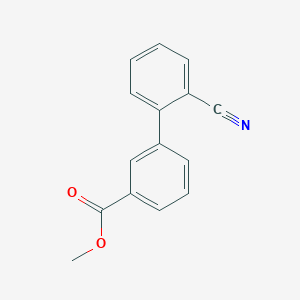
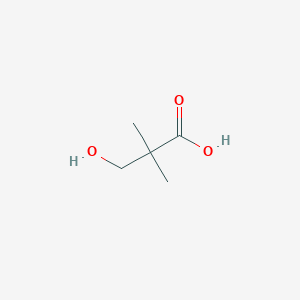
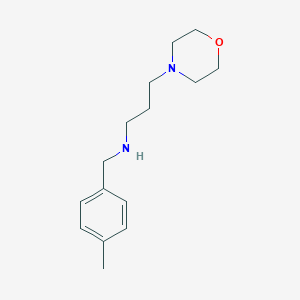
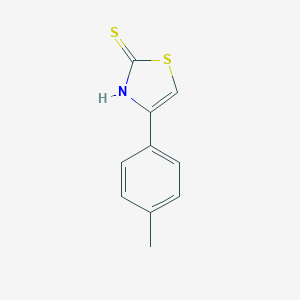
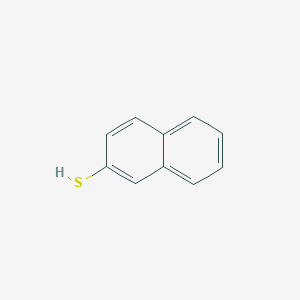
![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)